molecular formula C13H7BrN2O6 B4999759 2-bromophenyl 3,5-dinitrobenzoate

2-bromophenyl 3,5-dinitrobenzoate

Cat. No. B4999759
M. Wt: 367.11 g/mol
InChI Key: RAIAKZHXMQQXEN-UHFFFAOYSA-N
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Description

2-bromophenyl 3,5-dinitrobenzoate, also known as BNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BNPP belongs to the family of nitrobenzoates, which are widely used in organic synthesis and as intermediates in the production of various chemicals.

Mechanism of Action

2-bromophenyl 3,5-dinitrobenzoate exerts its biological effects through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters, resulting in improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. This compound has also been shown to possess potent antitumor activity, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromophenyl 3,5-dinitrobenzoate in laboratory experiments include its relatively simple synthesis method, its potent biological effects, and its potential applications in various scientific fields. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-bromophenyl 3,5-dinitrobenzoate, including the development of novel synthetic methods for the production of this compound and its derivatives, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a material for the development of new technologies.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in various scientific fields. Further research on this compound is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 2-bromophenyl 3,5-dinitrobenzoate involves the reaction between 2-bromophenol and 3,5-dinitrobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

2-bromophenyl 3,5-dinitrobenzoate has been extensively studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

(2-bromophenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O6/c14-11-3-1-2-4-12(11)22-13(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIAKZHXMQQXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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